sEH Inhibitory Potency: TPPU vs. TPAU in Rat Enzyme
TPPU, a urea derivative incorporating the 1-propionylpiperidin-4-yl fragment, exhibits an IC₅₀ of 29.1 ± 4.5 nM against rat soluble epoxide hydrolase (sEH), compared to 79 ± 2.5 nM for TPAU, the direct acetylpiperidine analog that differs solely in the acyl chain length (propionyl vs. acetyl) [1]. This represents a 2.7‑fold improvement in inhibitory potency conferred specifically by the propionyl moiety. The enzyme–inhibitor complex half-life (t₁/₂) is also longer for TPPU (13.6 ± 0.8 min) than for TPAU (11.9 ± 0.18 min), indicating slower dissociation kinetics [1].
| Evidence Dimension | sEH enzyme inhibition (IC₅₀) against rat sEH |
|---|---|
| Target Compound Data | IC₅₀ = 29.1 ± 4.5 nM (TPPU, containing 1-propionylpiperidin-4-yl); t₁/₂ = 13.6 ± 0.8 min |
| Comparator Or Baseline | IC₅₀ = 79 ± 2.5 nM (TPAU, containing 1-acetylpiperidin-4-yl); t₁/₂ = 11.9 ± 0.18 min |
| Quantified Difference | 2.7-fold lower IC₅₀; 14% longer enzyme–inhibitor complex half-life |
| Conditions | Radiometric assay using [³H]-t-DPPO (50 μM) as substrate, rat sEH (2.5 nM), incubated at 30 °C for 10 min; koff determined by FRET-based displacement assay |
Why This Matters
For researchers developing sEH-targeted therapeutics or probing the role of epoxide-containing lipids in inflammation, the propionylpiperidine-containing scaffold (TPPU) provides measurably superior target engagement versus the acetyl analog, directly impacting inhibitor residence time and biochemical potency.
- [1] Lee, K. S. S., Liu, J. Y., Wagner, K. M., Pakhomova, S., Dong, H., Morisseau, C., ... & Hammock, B. D. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(16), 7016–7030. Table 8: In Vitro Potency of Selected sEH Inhibitors against Rat sEH. View Source
